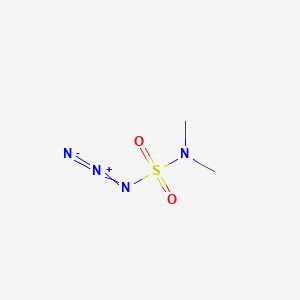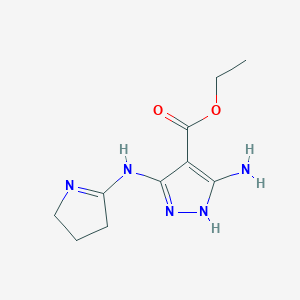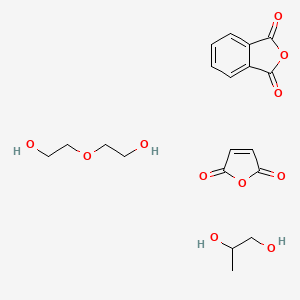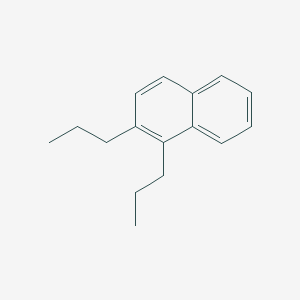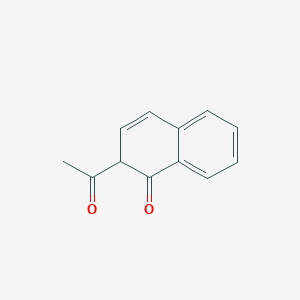![molecular formula C31H24Cl4O6 B14693375 Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 25639-68-3](/img/structure/B14693375.png)
Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,3-dicarbonyl chloride: , benzene-1,4-dicarbonyl chloride , and 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol are organic compounds with distinct chemical structures and properties Benzene-1,3-dicarbonyl chloride and benzene-1,4-dicarbonyl chloride are derivatives of benzene with two carbonyl chloride groups attached at different positions on the benzene ring
準備方法
Benzene-1,3-dicarbonyl chloride
Benzene-1,4-dicarbonyl chloride
It can also be obtained by chlorination of dimethyl terephthalate .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
化学反応の分析
Benzene-1,3-dicarbonyl chloride
Benzene-1,3-dicarbonyl chloride undergoes various chemical reactions, including:
Substitution reactions: Reacts with amines to form amides.
Hydrolysis: Reacts with water to form isophthalic acid.
Condensation reactions: Reacts with alcohols to form esters
Benzene-1,4-dicarbonyl chloride
Benzene-1,4-dicarbonyl chloride undergoes similar reactions:
Hydrolysis: Reacts with water to form terephthalic acid.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes:
Oxidation: Can be oxidized to form quinones.
Esterification: Reacts with carboxylic acids to form esters.
Polymerization: Used in the production of polycarbonate plastics and epoxy resins.
科学的研究の応用
Benzene-1,3-dicarbonyl chloride
Polymer chemistry: Used as a monomer in the production of polyesters and polyamides.
Pharmaceuticals: Intermediate in the synthesis of various drugs
Benzene-1,4-dicarbonyl chloride
Polymer chemistry: Key component in the production of high-performance polymers such as Kevlar and Nomex.
Industrial applications: Used in the manufacture of coatings, adhesives, and sealants
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Polymer chemistry: Used in the production of polycarbonate plastics and epoxy resins.
Biomedical research: Studied for its endocrine-disrupting effects and potential health impacts.
作用機序
Benzene-1,3-dicarbonyl chloride and Benzene-1,4-dicarbonyl chloride
These compounds act as acylating agents, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively. The mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of a chloride ion .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Bisphenol A exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This interaction can disrupt normal hormonal signaling pathways, leading to various biological effects .
類似化合物との比較
Benzene-1,3-dicarbonyl chloride
Similar compounds: Benzene-1,2-dicarbonyl chloride (phthaloyl chloride), benzene-1,4-dicarbonyl chloride (terephthaloyl chloride).
Uniqueness: The position of the carbonyl chloride groups affects the reactivity and applications of the compound
Benzene-1,4-dicarbonyl chloride
Similar compounds: Benzene-1,2-dicarbonyl chloride (phthaloyl chloride), benzene-1,3-dicarbonyl chloride (isophthaloyl chloride).
Uniqueness: The para-position of the carbonyl chloride groups makes it suitable for the production of high-performance polymers
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Similar compounds: Bisphenol S, bisphenol F.
特性
CAS番号 |
25639-68-3 |
|---|---|
分子式 |
C31H24Cl4O6 |
分子量 |
634.3 g/mol |
IUPAC名 |
benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.2C8H4Cl2O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;9-7(11)5-1-2-6(4-3-5)8(10)12;9-7(11)5-2-1-3-6(4-5)8(10)12/h3-10,16-17H,1-2H3;2*1-4H |
InChIキー |
OMASQHQNYSCEEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl.C1=CC(=CC=C1C(=O)Cl)C(=O)Cl |
関連するCAS |
25639-68-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




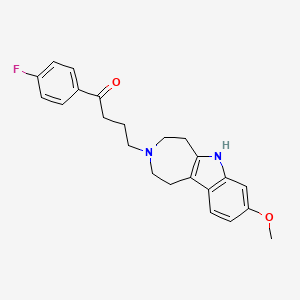
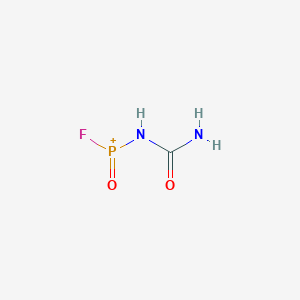
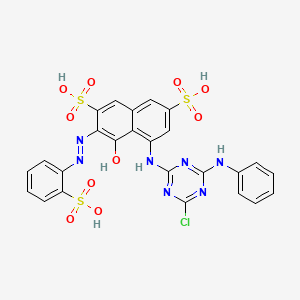
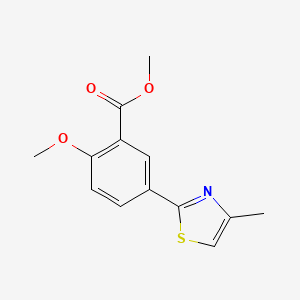
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
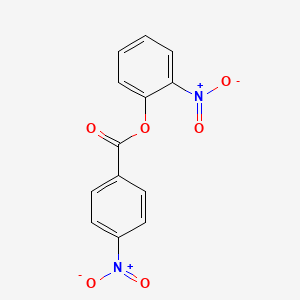
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
